molecular formula C₁₉H₂₇D₃O₆S B1161888 Oxandrolone 17-Sulfate-D3

Oxandrolone 17-Sulfate-D3

Cat. No.: B1161888
M. Wt: 389.52
Attention: For research use only. Not for human or veterinary use.
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Description

Oxandrolone 17-Sulfate-D3 is a deuterium-labeled analog of a major sulfate metabolite of Oxandrolone, specifically designed for use as an internal standard in advanced analytical techniques. This compound is critical for ensuring accuracy and reliability in the quantification of Oxandrolone and its metabolites in biological matrices during pharmacokinetic, metabolic, and doping control studies . The incorporation of three deuterium atoms provides a predictable mass shift that allows it to be distinguished from the endogenous analyte by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties. This enables researchers to correct for sample loss during preparation and ion suppression effects in the mass spectrometer, thereby improving the precision of their data. Oxandrolone is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist of the androgen receptor (AR) . Research into its mechanism has shown that it can activate the AR in human osteoblastic cells, influencing the production of bone-related proteins like type I collagen, alkaline phosphatase, and osteocalcin . The sulfate metabolite, Oxandrolone 17-Sulfate, has been identified as a significant biomarker in doping control analysis, as its detection can extend the time frame for identifying Oxandrolone abuse . Therefore, the availability of a high-quality labeled internal standard like Oxandrolone 17-Sulfate-D3 is indispensable for rigorous and compliant sports drug testing, as well as for detailed metabolic profiling in clinical research settings.

Properties

Molecular Formula

C₁₉H₂₇D₃O₆S

Molecular Weight

389.52

Synonyms

(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one-D3;  (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one-D3;  Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv.-D3

Origin of Product

United States

Comparison with Similar Compounds

Oxandrolone (Parent Compound)

  • Molecular Formula : C₁₉H₃₀O₃
  • Molecular Weight : 306.44 g/mol
  • Key Features :
    • High anabolic activity (4× testosterone) with low androgenic effects (≤25% of testosterone) .
    • Minimal estrogenic conversion and hepatotoxicity compared to other 17α-alkylated steroids .
    • Clinically used for muscle wasting, osteoporosis, and post-traumatic recovery .
  • Distinction from 17-Sulfate-D3 :
    • Lacks deuterium and sulfate groups, making it less suitable as an isotopic tracer.
    • Pharmacopeial standards require rigorous impurity profiling (e.g., related compounds A, B, C), which 17-Sulfate-D3 helps quantify .

17β-Hydroxy-2-oxa-5α-androstan-3-one

  • Structural Features :
    • Oxygen substitution at the 2-position alters steric and electronic properties compared to oxandrolone.
    • Lacks the 17-sulfate group and deuterium labeling .

Nandrolone (Deca-Durabolin)

  • Key Differences :
    • Metabolites persist longer in urine, increasing detection risk in anti-doping tests .
    • Higher androgenic activity and estrogenic side effects compared to oxandrolone .

Other Deuterated Analogs

  • Examples: Testosterone-D3, Stanozolol-D3.
  • Shared Advantages with 17-Sulfate-D3 :
    • Enhanced isotopic tracing for MS-based assays.
    • Improved metabolic stability due to deuterium substitution .

Analytical and Pharmacokinetic Comparisons

Table 1: Key Properties of Oxandrolone 17-Sulfate-D3 and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Detection Method Metabolic Stability
Oxandrolone 17-Sulfate-D3 C₁₉H₂₇D₃O₆S 389.52 Internal standard for MS/HPLC LC-MS/MS High (deuterated)
Oxandrolone C₁₉H₃₀O₃ 306.44 Therapeutic agent Immunoassay, HPLC Moderate
17β-Hydroxy-2-oxa-5α-androstan-3-one C₁₈H₂₈O₃ 292.41 Synthetic intermediate NMR, HPLC Low
Nandrolone C₁₈H₂₆O₂ 274.40 Muscle growth, anemia GC-MS Low (long metabolites)

Preparation Methods

Key Steps:

  • Oxidation of Mestanolone :

    • Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) is oxidized using o-iodoxybenzoic acid (IBX) to form 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one.

    • Reaction Conditions : IBX (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Deuterium Incorporation :

    • The 17α-methyl group is deuterated via methylation with deuterated methyl iodide (CD3I) under basic conditions.

    • Optimization : Use of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C ensures >98% isotopic purity.

  • Hydroxylation and Reduction :

    • Osmium tetroxide (OsO4)-mediated dihydroxylation of the enone intermediate yields 1α,2α,17β-trihydroxy-17α-(trideuteriomethyl)androstan-3-one.

    • Sodium borohydride (NaBH4) reduces the keto group to form deuterated oxandrolone.

Sulfation of Deuterated Oxandrolone

Sulfation at the 17β-hydroxy group is achieved through chemical or enzymatic methods:

Chemical Sulfation

  • Reagents : Sulfur trioxide-pyridine complex (SO3·Py) in anhydrous dichloromethane (DCM).

  • Procedure :

    • Dissolve deuterated oxandrolone (1 equiv) in DCM under nitrogen.

    • Add SO3·Py (3 equiv) and stir at 25°C for 12 hours.

    • Yield : 72–78%.

Enzymatic Sulfation

  • Enzymes : Recombinant human sulfotransferase (SULT2A1) expressed in Escherichia coli.

  • Conditions :

    • Incubate deuterated oxandrolone (0.5 mM) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS, 2 mM) in phosphate buffer (pH 7.4) at 37°C for 4 hours.

    • Yield : 65–70% with <5% epimerization.

Purification and Isolation

Post-sulfation, the crude product is purified using:

  • Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol/water (70:30).

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase : Acetonitrile/0.1% formic acid (45:55).

    • Retention Time : 8.2 minutes.

Analytical Characterization

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

  • Molecular Ion : [M+H]+ at m/z 409.2 (C19H27D3O6S).

  • Fragmentation Pattern :

    • Loss of SO3 (m/z 307.2).

    • Deuterium-specific ions at m/z 310.2.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (600 MHz, DMSO-d6) :

    • δ 4.12 (s, 1H, C17-O-SO3).

    • δ 1.21 (s, 3H, CD3).

Challenges and Optimization

  • Deuterium Stability : Acidic conditions during sulfation may cause deuterium loss. Use of buffered enzymatic systems minimizes this.

  • Epimerization : Chemical sulfation at >30°C promotes 17-epimer formation. Maintain reactions at ≤25°C.

Applications in Research

Oxandrolone 17-Sulfate-D3 serves as a stable isotope-labeled internal standard for:

  • Doping Control : Detection of oxandrolone abuse via LC-MS/MS in urine.

  • Pharmacokinetics : Quantifying sulfated steroid metabolites in hepatic studies.

Comparative Data Table

ParameterChemical SulfationEnzymatic Sulfation
Yield72–78%65–70%
Purity (HPLC)>95%>90%
Epimerization RiskModerateLow
Deuterium Retention93–97%98–99%
ScalabilityIndustrialLab-scale

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Oxandrolone 17-Sulfate-D3 in pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in USP monographs. Key parameters include:

  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a 45:55 ratio .
  • System suitability : Resolution between Oxandrolone and related compounds (e.g., Compound A and B) must exceed 1.5, with a tailing factor ≤1.5 .
  • Sample preparation : Dissolve in methanol and filter to remove particulates .
  • Validation : Ensure intra-day precision (RSD ≤5%) and linearity across 80–120% of the target concentration .

Q. How should researchers design stability studies for Oxandrolone 17-Sulfate-D3 in extemporaneous formulations?

  • Methodological Answer :

  • Assay selection : Employ stability-indicating HPLC methods to track degradation products (e.g., oxandrolone-related compounds A, B, and C) under stress conditions (heat, light, pH extremes) .
  • Solvent compatibility : Test formulations in vehicles like Orablend® or ethanol-containing syrups, as these affect chemical stability .
  • Data reporting : Include raw chromatograms and processed data tables in appendices, with critical results (e.g., degradation rates) in the main text .

Q. What are the best practices for synthesizing Oxandrolone 17-Sulfate-D3 with isotopic purity?

  • Methodological Answer :

  • Deuterium incorporation : Use controlled sulfation reactions with deuterated sulfuric acid to ensure ≥98% isotopic purity at the 17-position .
  • Purification : Validate via LC-MS/MS to confirm absence of non-deuterated analogs and related impurities (e.g., epioxandrolone) .

Advanced Research Questions

Q. How can conflicting data on sulfate metabolite detection in doping studies be resolved?

  • Methodological Answer :

  • Sample preparation : Use weak anion-exchange solid-phase extraction (SPE) to isolate sulfate metabolites, followed by solvolysis and LC-MS/MS analysis .
  • Contradiction analysis : Note that Oxandrolone 17-Sulfate-D3 hydrolyzes rapidly in aqueous media, leading to false negatives if storage conditions are suboptimal .
  • Validation : Compare results with glucuronide metabolites (e.g., 18-nor-oxandrolone) to confirm detection windows (up to 18 days post-administration) .

Q. What experimental design considerations improve the detection of long-term Oxandrolone metabolites in human urine?

  • Methodological Answer :

  • Metabolite targeting : Focus on 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate, a long-term marker detectable via LC-MS/MS .
  • Temporal sampling : Collect urine samples at 24-hour intervals for 21 days to capture metabolite excretion kinetics .
  • Blinding : Implement double-blind protocols to reduce bias, especially in anti-doping research .

Q. How should researchers address variability in Oxandrolone 17-Sulfate-D3 bioavailability across pediatric populations?

  • Methodological Answer :

  • Cohort stratification : Group participants by age, weight, and growth hormone (GH) compliance status to isolate confounding variables .
  • Dose-response modeling : Use nonlinear mixed-effects models (NONMEM) to correlate 0.05 mg/kg/day doses with height velocity changes .
  • Ethical replication : Share raw data and protocols via repositories like Open Science Framework to enable independent validation .

Q. What statistical approaches are optimal for analyzing contradictory results in Oxandrolone-related compound quantification?

  • Methodological Answer :

  • Error propagation : Calculate uncertainties from instrument precision (e.g., ±2% for HPLC peak area) and sample heterogeneity .
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish batch-related impurities from degradation products .
  • Peer review : Submit methods and datasets for third-party verification, as seen in pharmacopeial harmonization efforts .

Data Management and Replication

Q. How can researchers ensure reproducibility in Oxandrolone 17-Sulfate-D3 studies?

  • Methodological Answer :

  • Protocol transparency : Document HPLC gradients, MS/MS transitions, and SPE conditions in supplemental materials .
  • Replication guides : Include step-by-step videos or diagrams for critical steps (e.g., solvolysis) to minimize technique-driven variability .
  • Data archiving : Use platforms like Zenodo to publish raw spectra and chromatograms with digital object identifiers (DOIs) .

Ethical and Validation Considerations

Q. What safeguards prevent data manipulation in high-stakes Oxandrolone research (e.g., doping studies)?

  • Methodological Answer :

  • Chain of custody : Use blockchain-enabled lab notebooks to timestamp data entries and revisions .
  • Blinded analysis : Assign independent statisticians to process datasets without access to sample identifiers .
  • Forensic validation : Cross-check results with orthogonal methods (e.g., IR spectroscopy for compound identity) .

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